molecular formula C12H23NO B3113927 7-Hexylazepan-2-one CAS No. 19878-76-3

7-Hexylazepan-2-one

Cat. No. B3113927
CAS RN: 19878-76-3
M. Wt: 197.32 g/mol
InChI Key: YLIIGKBLXUJUIG-UHFFFAOYSA-N
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Description

7-Hexylazepan-2-one is a chemical compound with the CAS Number: 19878-76-3 . Its molecular weight is 197.32 and its IUPAC name is 7-hexylazepan-2-one .


Molecular Structure Analysis

The InChI code for 7-Hexylazepan-2-one is 1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) . This indicates that the compound has a cyclic structure with a ketone functional group.

Scientific Research Applications

1. Chemical Synthesis and Molecular Structures

  • A study by Köstler and Rosemeyer (2009) focused on the synthesis of novel phosphoramidite building blocks for lipophilic oligonucleotides, an area that could be relevant to 7-Hexylazepan-2-one's chemical properties (Köstler & Rosemeyer, 2009).
  • Research by Tandon, Bunge, and Thompson (2007) explored the synthesis of a copper dimeric macrocyclic complex with a heptanuclear core-structure, which might provide insights into complex chemical structures similar to 7-Hexylazepan-2-one (Tandon, Bunge, & Thompson, 2007).

2. Photocatalysis and Solar Energy

  • A study by Li et al. (2002) on new peripherally-substituted naphthalocyanines for use in dye-sensitised photoelectrochemical solar cells could provide insights relevant to the photoreactive properties of 7-Hexylazepan-2-one (Li et al., 2002).

3. Biochemical Studies

  • Shen et al. (2020) researched the photocatalytic mechanism of Fe-doped TiO2 in the degradation of organic pollutants, which might offer parallels to the biochemical interactions of 7-Hexylazepan-2-one (Shen et al., 2020).
  • Giridharan et al. (2002) focused on a novel methylenedioxy lignan's suppression of cancer cell proliferation, which could be related to potential biomedical applications of 7-Hexylazepan-2-one (Giridharan et al., 2002).

4. Anticancer Drug Design

  • Kecel-Gunduz et al. (2021) discussed the computer-aided design of a new anticancer drug, which could inform research into the pharmacological applications of 7-Hexylazepan-2-one (Kecel-Gunduz et al., 2021).

properties

IUPAC Name

7-hexylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIGKBLXUJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hexylazepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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